Cyclopentanecarbaldehyde;iron
Description
Significance of Iron in Sustainable Catalysis and Organic Synthesis
In the quest for more environmentally benign and economically viable chemical processes, iron has emerged as a star player. As the most abundant transition metal in the Earth's crust, iron offers a significant cost advantage over precious metals like palladium, rhodium, and platinum, which have traditionally dominated the field of catalysis. google.comunibo.it Its low toxicity and established biological roles make it a "green" alternative, aligning with the principles of sustainable chemistry. jyu.fiuky.edu The use of iron-based catalysts can reduce the environmental impact of chemical production and lower the energy requirements of processes by often operating under milder conditions. jyu.fi Iron's versatility is one of its key attributes; it can exist in a wide range of oxidation states, from -II to +VI, enabling it to participate in a vast array of chemical transformations, including both reductive and oxidative reactions. mdpi.com This adaptability makes iron catalysis a promising field for developing sustainable solutions in industries ranging from pharmaceuticals to materials science. uky.edu
Overview of Organoiron Chemistry and Its Historical Context
Organoiron chemistry, the study of compounds containing at least one iron-carbon bond, has a rich history that has profoundly influenced the broader field of organometallic chemistry. uwc.ac.za The journey began in 1891 with the independent discoveries of iron pentacarbonyl, Fe(CO)₅, by Ludwig Mond and Marcelin Berthelot. cdnsciencepub.com However, the field experienced a revolutionary breakthrough in 1951 with the synthesis of ferrocene (B1249389), Fe(C₅H₅)₂. nih.gov The elucidation of its unique "sandwich" structure, where an iron atom is nestled between two parallel cyclopentadienyl (B1206354) rings, was a landmark achievement that earned Geoffrey Wilkinson and Ernst Otto Fischer the Nobel Prize in Chemistry in 1973 and opened the door to the vast class of compounds known as metallocenes. nih.gov Ferrocene's remarkable stability and its aromatic-like reactivity demonstrated that organometallic compounds were not just laboratory curiosities but a new class of molecules with unique properties and synthetic potential. nih.govwikipedia.org Today, organoiron compounds are utilized as both stoichiometric reagents and catalysts in a multitude of organic reactions. uwc.ac.za
Classification of Organoiron Complexes Relevant to Aldehyde Chemistry
Organoiron complexes that interact with or incorporate aldehyde functionalities can be classified based on their bonding and structure. A primary category includes complexes where the aldehyde acts as a ligand. Aldehydes can coordinate to a metal center in two principal ways: through the oxygen atom's lone pair (η¹-O-bonded) or by involving the carbon-oxygen double bond (η²-C,O-bonded). arkat-usa.org The η¹ mode is typical for Lewis-acidic metal centers, while the η² mode is favored by electron-rich, low-valent metals like Fe(0). arkat-usa.org Another significant class consists of organoiron compounds that contain an aldehyde group as a functional part of a larger organic ligand, such as the cyclopentadienyl ring. Ferrocenecarboxaldehyde, (C₅H₅)Fe(C₅H₄CHO), is the archetypal example of this class. rsc.org Here, the aldehyde group is not directly bonded to the iron center but is part of the ferrocene framework, influencing its electronic properties and reactivity. rsc.org This class of compounds is pivotal as they combine the robust and electroactive nature of the ferrocene scaffold with the versatile reactivity of the aldehyde group. rsc.org
Scope of Research on Iron Complexes Involving Cyclopentane-based Ligands and Substrates
Research into iron complexes featuring cyclopentane-based structures is extensive, largely dominated by the chemistry of the cyclopentadienyl (Cp) ligand and its derivatives. rsc.org The Cp ligand is a cornerstone of organometallic chemistry, prized for its ability to form strong, stable bonds with metals and to stabilize them in various oxidation states. rsc.org In the context of aldehyde chemistry, the most significant research revolves around ferrocene derivatives. Ferrocenecarboxaldehyde, in particular, has been widely studied as a versatile building block in organic synthesis. google.com Its formyl group can undergo a wide array of classic aldehyde reactions—such as condensation, reduction, and Wittig reactions—allowing for the synthesis of a vast range of more complex ferrocene-containing molecules. cdnsciencepub.comrsc.org These products find applications in materials science, as redox-active polymers and sensors, and in medicinal chemistry. google.com Furthermore, ferrocenecarboxaldehyde and its derivatives are used as ligands to create new catalytic complexes, for example, palladacycles used in cross-coupling reactions. mdpi.com The study of these complexes provides insight into how the unique electronic properties of the ferrocene unit can influence reactivity and catalytic efficiency. mdpi.com
Ferrocenecarboxaldehyde: A Detailed Profile
Ferrocenecarboxaldehyde, with the chemical formula C₁₁H₁₀FeO, is an orange, air-stable crystalline solid. rsc.org It is a quintessential example of a functionalized metallocene, where the synthetic versatility of an aldehyde group is appended to the robust and electrochemically active ferrocene core.
Synthesis and Physicochemical Properties
The most common and efficient method for preparing Ferrocenecarboxaldehyde is the Vilsmeier-Haack formylation of ferrocene. This reaction typically uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the formyl group onto one of the cyclopentadienyl rings. google.comrsc.org The reaction is generally selective for mono-formylation. rsc.org
Table 1: Physicochemical Properties of Ferrocenecarboxaldehyde
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 12093-10-6 | rsc.orgresearchgate.net |
| Molecular Formula | C₁₁H₁₀FeO | rsc.orgresearchgate.net |
| Molecular Weight | 214.04 g/mol | researchgate.net |
| Appearance | Orange to brown powder/crystals | cdnsciencepub.comrsc.org |
| Melting Point | 118–120 °C | rsc.org |
| Density | 1.566 g/cm³ | rsc.org |
| Solubility | Soluble in organic solvents | rsc.org |
Spectroscopic and Structural Data
The structure and properties of Ferrocenecarboxaldehyde have been extensively characterized using various spectroscopic and crystallographic techniques.
Table 2: Key Spectroscopic Data for Ferrocenecarboxaldehyde
| Spectroscopic Technique | Characteristic Feature(s) | Reference(s) |
|---|---|---|
| IR Spectroscopy (KBr) | ~1670-1698 cm⁻¹ (C=O stretch), ~3096, 1106, 1004, 819 cm⁻¹ (Ferrocene C-H) | google.comrsc.orgrsc.org |
| ¹H NMR (CDCl₃) | δ ~10.0 ppm (s, 1H, CHO), ~4.8 ppm (m, 2H, Cp ring), ~4.6 ppm (m, 2H, Cp ring), ~4.2 ppm (s, 5H, unsubstituted Cp ring) | jyu.fi |
| ¹³C NMR (CDCl₃) | δ ~193 ppm (CHO), ~70-80 ppm (Cp carbons) | nih.gov |
| UV-Vis (Acetonitrile) | λ ~340 nm, ~460 nm | |
X-ray crystallography has confirmed the "sandwich" structure of Ferrocenecarboxaldehyde. The low-temperature ordered phase crystallizes in the orthorhombic space group P2₁2₁2₁, with the two cyclopentadienyl rings in a nearly eclipsed conformation. The formyl group is found to be almost coplanar with the cyclopentadienyl ring to which it is attached. researchgate.net
Table 3: Selected Crystallographic Data for Ferrocenecarboxaldehyde
| Parameter | Value | Reference(s) |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 7.635 | researchgate.net |
| b (Å) | 10.520 | researchgate.net |
| c (Å) | 11.281 | researchgate.net |
| Z (molecules/cell) | 4 | researchgate.net |
Research Findings: Reactivity and Applications
The rich chemistry of Ferrocenecarboxaldehyde stems from the dual reactivity of its aldehyde function and the ferrocenyl moiety. It serves as a precursor to a vast number of derivatives with applications in catalysis, materials science, and medicinal chemistry.
Condensation Reactions
Like other aldehydes, Ferrocenecarboxaldehyde readily undergoes condensation reactions with compounds containing active methylene (B1212753) groups. These reactions, often performed under mild conditions, provide access to a wide range of ferrocenyl-substituted chalcones and other unsaturated systems.
Table 4: Representative Condensation Reactions of Ferrocenecarboxaldehyde
| Reactant | Product | Yield | Reference(s) |
|---|---|---|---|
| Cyclohexanone | (E)-2-(Ferrocenylmethylene)cyclohexanone | 51% | rsc.org |
| 4-Aminoantipyrine | Ferrocene-based Schiff base | ~80% | jyu.fi |
| Hydroxylamine HCl | Ferrocenecarboxaldehyde oxime | ~85% | jyu.fi |
| Various Acetophenones | Ferrocenyl Chalcones | Moderate to good | nih.gov |
Role in Catalysis
Ferrocenecarboxaldehyde is a valuable building block for creating sophisticated ligands and catalysts. Schiff bases derived from it can be used to form cyclopalladated complexes that are active catalysts for important carbon-carbon and carbon-oxygen bond-forming reactions.
Table 5: Catalytic Applications Derived from Ferrocenecarboxaldehyde
| Catalyst System | Reaction Type | Key Findings | Reference(s) |
|---|---|---|---|
| Palladacycles from Ferrocenyl Schiff Bases | Suzuki-Miyaura Coupling | High turnover numbers (TON up to ~9300) for coupling aryl halides with phenylboronic acid. | mdpi.com |
| Palladacycles from Ferrocenyl Schiff Bases | O-arylation of Phenol | Efficient catalysis with TON values up to ~170. | mdpi.com |
| Ferrocene-functionalized MIL-101(Fe) | Fenton-like Degradation of Bisphenol A | The catalyst, prepared from ferrocenecarboxaldehyde, showed excellent activity and stability in activating persulfate for pollutant degradation. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclopentanecarbaldehyde;iron | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O.Fe/c2*7-5-6-3-1-2-4-6;/h2*5-6H,1-4H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSCRNZZHSXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=O.C1CCC(C1)C=O.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FeO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for Iron Cyclopentanecarbaldehyde Systems
Methodologies for Iron Complex Formation with Aldehyde and Cyclopentadiene (B3395910)/Cyclopentane (B165970) Ligands
The creation of a bond between an iron center and a ligand system containing both a cyclic hydrocarbon and an aldehyde can be approached through several distinct synthetic routes. These methods range from the direct interaction of pre-formed iron species with the ligand to the generation of highly reactive iron intermediates that are trapped in situ.
Direct Coordination Approaches
Direct coordination involves the reaction of a stable iron precursor with a cyclopentanecarbaldehyde-type ligand. The aldehyde's carbonyl group can coordinate to the iron center in two principal modes: a σ-donation from the oxygen lone pair (η¹-O-bonded) or a π-interaction involving the C=O double bond (η²-C,O-bonded) wikipedia.org. The η¹ mode is more common for Lewis-acidic, higher-valent metal centers, while the η² mode is favored by electron-rich, low-valent iron centers, such as Fe(0) wikipedia.org.
A well-documented strategy that involves the direct interaction of an aldehyde with an iron complex is the stoichiometric reduction of aldehydes by iron hydrides. For instance, the reaction of the cyclopentadienone iron hydride complex, [2,5-(SiMe₃)₂-3,4-(CH₂)₄(η⁵-C₄COH)]Fe(CO)₂H, with various aldehydes at low temperatures (-72 °C) rapidly produces the corresponding iron alcohol complexes nih.govacs.org. In this process, the aldehyde directly interacts with the iron hydride, leading to a coordinated alcohol product nih.gov. Although the final product is an alcohol complex, the initial coordination of the aldehyde is a critical step. These resulting alcohol complexes are often thermally unstable, and the coordinated alcohol can be readily displaced by other ligands like benzonitrile or pyridine, demonstrating the lability of the iron-oxygen bond nih.govacs.org.
The kinetic and thermodynamic stability of these complexes are influenced by the electronic properties of the ligand. Studies on ligand substitution reactions provide insight into the bond strength and dissociation rates, which are crucial for further derivatization acs.org.
Table 1: Kinetic Data for Ligand Substitution on a Cyclopentadienone Iron Benzyl Alcohol Complex
| Reactant | Product | k_obs (s⁻¹) at 5°C | Conditions |
|---|---|---|---|
| [Cp'Fe(CO)₂(HOCH₂C₆H₅)] + PhCN | [Cp'Fe(CO)₂(PhCN)] | 4.7 x 10⁻³ | Toluene-d₈, [PhCN] > 0.23 M |
| [Cp'Fe(CO)₂(HOCH₂C₆H₅)] + Pyridine | [Cp'Fe(CO)₂(Py)] | Rapid | Room Temperature |
| [Cp'Fe(CO)₂(HOCH₂C₆H₅)] + PPh₃ | [Cp'Fe(CO)₂(PPh₃)] | Rapid | Room Temperature |
Note: Cp' represents the substituted cyclopentadienone ligand [2,5-(SiMe₃)₂-3,4-(CH₂)₄(η⁵-C₄C=O)]. Data sourced from Casey & Guan (2009) nih.govacs.org.
Cyclometalation Reactions
Cyclometalation is a powerful method for forming stable, cyclic organometallic complexes through an intramolecular C-H activation, resulting in a metallacycle. This strategy is particularly effective for creating robust complexes where a ligand is anchored to the metal center via multiple coordination points ethernet.edu.et. In the context of iron-cyclopentanecarbaldehyde systems, a low-valent iron complex can coordinate to the aldehyde's oxygen atom, positioning the metal center to activate a C-H bond on the adjacent cyclopentane ring nih.govacs.org.
This chelation-assisted C-H activation is a key step in many iron-catalyzed reactions bohrium.comnih.gov. Research has shown that even weakly coordinating groups, such as the oxygen of a carbonyl, can direct a low-valent iron species to perform an oxidative addition into a nearby C-H bond nih.govacs.orgzenodo.org. This process typically involves an initial coordination of the carbonyl group to an iron(0) intermediate, forming an iron(II) hydride species, which can then rearrange researchgate.netresearchgate.net.
In Situ Generation of Reactive Iron Species for Complexation
Often, stable iron precursors like iron pentacarbonyl, Fe(CO)₅, are too unreactive to directly coordinate with certain ligands under mild conditions. In these cases, highly reactive, coordinatively unsaturated iron species can be generated in situ. These species are then immediately trapped by the desired ligand to form the final complex.
One common method is the thermal or photochemical dissociation of carbonyl ligands from Fe(CO)₅ wiley-vch.deacs.org. This generates reactive 16-electron species like Fe(CO)₄ or Fe(CO)₃, which readily coordinate with other ligands wiley-vch.deuvic.ca. For example, the photochemically induced isomerization of allyl alcohols to aldehydes is catalyzed by iron carbonyls, proceeding through the in situ formation of a reactive tricarbonyliron species wiley-vch.de. A similar approach could be envisioned where a cyclopentanecarbaldehyde (B151901) ligand traps such an intermediate.
Another powerful reagent is disodium tetracarbonylferrate, Na₂[Fe(CO)₄], also known as Collman's Reagent. This highly nucleophilic iron(-II) complex can be generated in situ by the reduction of Fe(CO)₅ wikipedia.org. It can react with alkyl halides followed by carbonylation and protonolysis to yield aldehydes, demonstrating its utility in forming iron-acyl intermediates that are precursors to aldehyde-related functionalities wikipedia.org. This highlights a pathway where the iron-carbon bond of the final complex is constructed from a highly reactive, pre-generated iron nucleophile.
Ligand Design and Synthesis for Iron-Cyclopentanecarbaldehyde Precursors
The stability and reactivity of the final iron complex are critically dependent on the structure of the organic ligand. The synthesis of specifically functionalized cyclopentanecarbaldehydes and the development of more complex chelating ligands are foundational to this area.
Synthesis of Substituted Cyclopentanecarbaldehyde and Related Cyclic Aldehyde Ligands
Cyclopentanecarbaldehyde and its derivatives serve as the fundamental building blocks for the target ligands. Standard organic synthesis provides several routes to these molecules. A common laboratory-scale synthesis involves the ring contraction of cyclohexene, mediated by reagents like mercuric sulfate orgsyn.org. Other methods include the oxidation of cyclopentylmethanol, the reduction of cyclopentanecarboxylic acid or its derivatives, and hydroformylation of cyclopentene orgsyn.org.
More complex, substituted versions can be prepared through multi-step synthetic sequences. For example, a regiospecific synthesis of cyclopentanecarbaldehyde has been reported starting from 6-iodo-1-ethoxyhexyne, which undergoes cyclization upon treatment with n-butyllithium, followed by hydrolysis to yield the final aldehyde product chemicalbook.com. The synthesis of diversely functionalized cyclopentene derivatives from 1,2-allenic ketones also provides a pathway to precursors that could be converted to the desired saturated aldehydes rsc.org. These methods allow for the introduction of various substituents on the cyclopentane ring, which can be used to tune the steric and electronic properties of the resulting iron complex.
Development of Chelating and Pincer Ligands for Iron Stabilization
To enhance the stability and control the geometry of the iron center, multidentate ligands are often employed. Chelating and, particularly, pincer ligands are highly effective for this purpose. Pincer ligands are tridentate molecules that typically bind to a metal in a meridional fashion, creating a highly stable, rigid coordination environment researchgate.netresearchgate.net.
The design of pincer ligands for iron often incorporates a central aromatic ring (like pyridine or benzene) with two flanking donor arms researchgate.nettuwien.atacs.org. These donor arms can be phosphines (PNP ligands), amines (NNN ligands), or thioethers (SCS ligands), among others researchgate.netnih.gov. The synthesis of these ligands allows for systematic modification of the donor atoms and the ligand backbone, which in turn modulates the electronic and steric properties of the iron center researchgate.net.
Incorporating a cyclopentanecarbaldehyde moiety into a chelating or pincer framework would involve designing a synthetic route where the aldehyde group is either part of the ligand backbone or attached as a substituent. For instance, a pyridine-based PNP pincer ligand could be functionalized at the 4-position of the pyridine ring with a group that can be converted to or already contains the cyclopentanecarbaldehyde unit. The synthesis of bis(pyrazolyl)cyclopentadienyl ligands, which act as heteroscorpionate ligands, provides another template where functional groups could be introduced onto the cyclopentadienyl (B1206354) ring before complexation with iron rsc.orgrsc.org. The strong chelation provided by these ligands enforces a specific coordination geometry and can protect the iron center from unwanted side reactions, allowing for more controlled studies of its reactivity.
Table 2: Selected Pincer Ligand Types for Iron Complexation
| Ligand Type | Donor Atoms | Central Moiety | Typical Synthesis Approach |
|---|---|---|---|
| PNP | Phosphine (B1218219), Nitrogen, Phosphine | Pyridine or Benzene | Reaction of a dihalide precursor with phosphines |
| NNN | Nitrogen, Nitrogen, Nitrogen | Pyridine or Amine | Condensation reactions or alkylation of amines |
| SCS | Sulfur, Carbon (Carbene), Sulfur | Imidazolium | Multi-step synthesis to build the imidazolium core with thioether/thiolate arms nih.gov |
Strategies for Incorporating Chiral Motifs into Ligand Architectures
The introduction of chirality into iron-cyclopentanecarbaldehyde systems is crucial for their application in asymmetric catalysis. Enantioselective transformations are typically achieved using a catalytic system composed of a metal center and carefully designed chiral ligands. nih.gov Strategies for inducing chirality in these complexes can be broadly categorized into two main approaches: the use of covalently bound chiral ligands and the creation of "chiral-at-metal" complexes where the chirality originates from the spatial arrangement of achiral ligands around the iron center. nih.govnih.govnih.gov
Ligand-Centered Chirality:
The most common strategy involves the use of ligands that are themselves chiral. This can be achieved by modifying the cyclopentanecarbaldehyde framework or by introducing other chiral ancillary ligands into the iron coordination sphere.
Modification of the Cyclopentanecarbaldehyde Ligand: The cyclopentane ring offers a versatile scaffold for introducing chiral substituents. These substituents can create a chiral environment near the iron center, influencing the stereochemical outcome of catalytic reactions.
Use of Chiral Ancillary Ligands: A wide array of "privileged" chiral ligands, often possessing C2-symmetry to reduce the number of diastereomeric intermediates, can be incorporated into the complex. Families of ligands successfully employed in asymmetric iron catalysis include chiral bisoxazolines, N-heterocyclic carbenes (NHCs), and phosphine-based ligands. nih.govnih.gov For instance, chiral spiro bisoxazoline iron complexes have proven effective in promoting enantioselective reactions. nih.gov
Metal-Centered Chirality ("Chiral-at-Metal"):
A more recent and sophisticated approach involves generating a stereogenic iron center as the sole source of chirality. nih.govrsc.org In these "chiral-at-metal" catalysts, an asymmetric coordination of achiral ligands around an octahedral iron core creates a chiral helical arrangement, designated as either Λ (left-handed) or Δ (right-handed). nih.gov This strategy has been successfully applied to catalyze reactions with high enantioselectivities. nih.gov The design often involves two cis-coordinated bidentate ligands and two labile monodentate ligands, where bulky substituents on the achiral ligands can enhance steric hindrance and improve asymmetric induction. nih.gov
The following table summarizes key strategies for incorporating chirality.
Functionalization of Iron-Cyclopentanecarbaldehyde Complexes
The functionalization of pre-formed iron-cyclopentanecarbaldehyde complexes is a powerful strategy for tuning their electronic, steric, and catalytic properties. This can be achieved through reactions that modify the coordinated ligands directly or through the exchange of ligands within the iron's coordination sphere.
Post-Synthetic Modification of Coordinated Ligands
Post-synthetic modification (PSM) involves the chemical transformation of a ligand after it has been coordinated to the metal center. This approach allows for the introduction of new functional groups without redesigning the entire complex from scratch.
One powerful PSM technique is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click reaction". nih.govnih.gov This method allows for the highly selective covalent conjugation of different molecular fragments. nih.gov For an iron-cyclopentanecarbaldehyde complex, this could involve pre-installing a terminal alkyne or an azide group onto the cyclopentane ring, which can then be "clicked" with a complementary fragment post-coordination. This strategy is particularly useful for attaching complex moieties like biological molecules or other catalytic units. nih.gov
Another approach, demonstrated in iron-carboxylate metal-organic frameworks (MOFs), involves incorporating ligands with reactive functional groups, such as amines, into the structure. nih.gov These groups then serve as handles for the covalent attachment of other molecules. nih.gov Similarly, the cyclopentanecarbaldehyde ligand could be co-synthesized with other functionalized ligands, or the aldehyde group itself could serve as a reactive site for modifications like reductive amination or condensation reactions, provided the iron center remains stable under the reaction conditions.
The table below outlines potential post-synthetic modification strategies.
| Method | Description | Required Functional Group on Ligand | Potential Application |
|---|---|---|---|
| Click Chemistry (CuAAC) | A highly efficient cycloaddition reaction to link two molecular fragments. nih.gov | Terminal Alkyne or Azide | Attachment of fluorescent tags, biomolecules, or secondary catalytic sites. nih.govnih.gov |
| Amine-Based Coupling | Utilizes a reactive amine group on the ligand for amide bond formation or other nucleophilic reactions. nih.gov | Primary or Secondary Amine | Immobilization on supports, attachment of drugs, or altering solubility. nih.gov |
| Aldehyde Condensation | Direct reaction of the coordinated aldehyde group with nucleophiles (e.g., amines, hydrazines). | Aldehyde (inherent in the ligand) | Formation of imines or hydrazones, leading to new Schiff base ligands within the complex. |
Ligand Exchange Reactions in Iron-Aldehyde Systems
Ligand exchange reactions are fundamental to the reactivity of organometallic compounds and provide a direct route to modify the coordination environment of the iron center. mdpi.com In the context of an iron-cyclopentanecarbaldehyde complex, ancillary ligands (such as carbon monoxide, CO) or even the primary aldehyde-containing ligand itself could potentially be replaced.
Studies on related cyclopentadienone iron alcohol complexes—formed from the reduction of aldehydes—show that the coordinated alcohol ligand is thermally unstable and can be easily replaced by other ligands like benzonitrile (PhCN), pyridine, or triphenylphosphine (PPh₃). nih.govnih.gov This suggests that if the cyclopentanecarbaldehyde coordinates through its oxygen atom, this bond might be labile, allowing for substitution under mild conditions.
More commonly, ancillary ligands are targeted for exchange. For instance, in (cyclopentadienone)iron(tricarbonyl) complexes, one or more of the CO ligands can be substituted. acs.org UV light can be used to facilitate the replacement of CO by ligands such as N-heterocyclic carbenes (NHCs). acs.org Similarly, in cyclopentadienyliron complexes, nucleophilic aromatic substitution can occur on a coordinated arene ligand, or the entire arene can be displaced. tandfonline.com The exchange of ligands significantly impacts the electronic properties of the metal center, which can be observed through techniques like ⁵⁷Fe NMR spectroscopy. acs.org
The following table summarizes common ligand exchange scenarios.
| Exchanged Ligand | Incoming Ligand Type | Conditions/Promoters | Effect on Complex |
|---|---|---|---|
| Coordinated Alcohol (from aldehyde) | Nitriles, Pyridines, Phosphines nih.govnih.gov | Thermal dissociation nih.govnih.gov | Alters catalytic activity and stability. |
| Carbon Monoxide (CO) | N-Heterocyclic Carbenes (NHCs), Phosphines acs.org | UV irradiation, Chemical activators (e.g., Me₃NO) acs.org | Modifies steric and electronic properties of the iron center. |
| Arene Ligands | Strongly coordinating solvents or other arenes | Photolysis or thermal conditions | Complete change of the ligand framework. tandfonline.com |
| Halide Ligands | Alkynyl groups, Alkyl groups rsc.orgrsc.org | Transmetalation with organometallic reagents (e.g., Cu-acetylides) rsc.org | Formation of new iron-carbon σ-bonds. |
Advanced Spectroscopic and Structural Elucidation of Iron Cyclopentanecarbaldehyde Complexes
X-ray Diffraction Studies for Molecular and Crystal Structure Determination
No crystallographic data for an iron-cyclopentanecarbaldehyde complex is available in the surveyed literature.
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination
No Mössbauer spectroscopy data for an iron-cyclopentanecarbaldehyde complex has been reported.
Isomer Shift Analysis
Specific isomer shift values are not available.
Quadrupole Splitting Interpretation
Specific quadrupole splitting values are not available.
Variable-Field Mössbauer Investigations
No variable-field Mössbauer studies have been published for this complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Species
No EPR spectra for a paramagnetic iron-cyclopentanecarbaldehyde complex are available.
X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure
No XAS data for an iron-cyclopentanecarbaldehyde complex has been found in the literature.
In-Depth Spectroscopic and Structural Analysis of Iron-Cyclopentanecarbaldehyde Complexes Remains an Area for Future Investigation
A comprehensive review of available scientific literature reveals a notable absence of detailed spectroscopic and structural data for the specific chemical compound Cyclopentanecarbaldehyde (B151901);iron. While the compound is commercially available, dedicated research focusing on its advanced characterization through modern spectroscopic techniques appears to be limited. Consequently, a thorough and scientifically accurate article structured around the advanced spectroscopic and structural elucidation of this specific complex cannot be generated at this time.
The advanced analytical techniques specified—including Fe K-edge X-ray Absorption Spectroscopy (XAS), Extended X-ray Absorption Fine Structure (EXAFS), vibrational spectroscopy (FTIR, Raman), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry—are powerful tools for characterizing organometallic compounds. These methods provide critical insights into the electronic structure, local coordination environment of the metal center, ligand-metal interactions, solution-phase behavior, and mechanistic pathways.
For related organoiron compounds, such as iron carbonyls and cyclopentadienone iron complexes, extensive research utilizing these techniques has been published. For instance, Fe K-edge XAS and pre-edge analysis are routinely used to probe the oxidation state and coordination geometry of the iron center. rsc.orgnih.gov EXAFS analysis complements this by providing precise measurements of bond lengths and coordination numbers in the local environment of the iron atom. rsc.orgnih.gov
Vibrational spectroscopy techniques like FTIR and Raman are instrumental in characterizing the bonding between ligands and the metal. In iron carbonyl complexes, for example, the stretching frequencies of the carbonyl groups are sensitive indicators of the electronic environment of the iron center. rsc.org
NMR spectroscopy is a cornerstone for determining the structure and dynamics of these complexes in solution. For paramagnetic iron complexes, specialized NMR techniques can provide detailed information despite the challenges posed by broad signals.
Finally, mass spectrometry is a crucial tool for identifying reaction intermediates and elucidating reaction mechanisms in iron-catalyzed processes. researchgate.net High-resolution mass spectrometry can confirm the elemental composition of transient species, offering invaluable mechanistic insights.
Although these techniques have been extensively applied to a wide range of organoiron complexes, the specific application to Cyclopentanecarbaldehyde;iron is not documented in the reviewed literature. The generation of a detailed, data-rich article as requested would require experimental or computational studies that focus specifically on this compound. Without such dedicated research, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the named compound.
Further research is needed to characterize the this compound complex and elucidate its spectroscopic and structural properties. Such studies would contribute valuable knowledge to the field of organometallic chemistry.
Theoretical and Computational Chemistry Approaches to Iron Cyclopentanecarbaldehyde Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and bonding of transition metal complexes, including those involving iron. mdpi.comfrontiersin.org DFT calculations allow for a detailed understanding of the nature of the metal-ligand interactions, the distribution of electron density, and the resulting molecular properties of iron-cyclopentanecarbaldehyde systems. These theoretical studies provide insights that are often complementary to experimental data, aiding in the interpretation of spectroscopic measurements and the prediction of reactivity.
Spin State Energetics and Magnetic Properties
A critical aspect of iron chemistry is the close energy spacing of different spin states, which can significantly influence the reactivity and magnetic properties of its complexes. For an iron-cyclopentanecarbaldehyde complex, the iron center could potentially exist in several spin states (e.g., singlet, triplet, quintet). DFT calculations are instrumental in determining the relative energies of these spin states.
The choice of density functional and basis set is crucial for obtaining accurate spin-state energetics. frontiersin.org Hybrid functionals, which include a portion of exact Hartree-Fock exchange, are often employed for this purpose. The calculated energy differences between the high-spin and low-spin states can predict the ground state spin multiplicity of the complex.
Illustrative Data Table 1: Calculated Relative Spin State Energies for a Hypothetical [Fe(Cyclopentanecarbaldehyde)] Complex
| Spin State | Relative Energy (kcal/mol) |
| Singlet | 15.2 |
| Triplet | 0.0 |
| Quintet | 5.8 |
This illustrative data suggests a triplet ground state for this hypothetical complex.
Furthermore, DFT can be used to compute magnetic properties such as the magnetic susceptibility and the parameters for Mössbauer spectroscopy, which are directly related to the electronic structure and spin state of the iron center.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into the chemical reactivity of the iron-cyclopentanecarbaldehyde complex. The energy and composition of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack.
In a typical iron-carbonyl complex, the HOMO is often metal-centered, suggesting that the complex will act as a nucleophile. The LUMO is typically centered on the ligand or has significant metal-ligand anti-bonding character, indicating its susceptibility to nucleophilic attack or its role in back-bonding. For an iron-cyclopentanecarbaldehyde complex, the nature of the FMOs would depend on the coordination mode of the cyclopentanecarbaldehyde (B151901) ligand and the other ligands attached to the iron center.
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful approach to elucidate the intricate details of reaction mechanisms involving organometallic compounds. rsc.orgdntb.gov.ua For iron-cyclopentanecarbaldehyde systems, computational studies can map out potential reaction pathways, identify key intermediates and transition states, and provide a quantitative understanding of the reaction kinetics.
Transition State Characterization and Activation Energy Calculations
A key goal in computational reaction modeling is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes during a reaction. Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the reactants, products, and transition state are optimized, the activation energy (ΔE‡) can be calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the rate of a chemical reaction.
Illustrative Data Table 2: Calculated Activation Energies for a Hypothetical Reaction of an Iron-Cyclopentanecarbaldehyde Complex
| Reaction Step | Activation Energy (ΔE‡) (kcal/mol) |
| Ligand Substitution | 22.5 |
| Oxidative Addition | 18.7 |
| Reductive Elimination | 25.1 |
Solvent Effects in Computational Models
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. rsc.org Computational models can account for solvent effects through either implicit or explicit solvation models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this approach, a number of solvent molecules are included in the quantum mechanical calculation along with the solute. This method can account for specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
The choice of solvation model depends on the specific system and the nature of the solvent-solute interactions. For reactions involving charged species or significant changes in polarity, the inclusion of solvent effects is often critical for obtaining accurate results. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Complex Systems
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying the behavior of metal complexes, especially in environments that are too large to be treated entirely by quantum mechanics. In a hypothetical scenario where an iron-cyclopentanecarbaldehyde complex is embedded in a larger system, such as a protein active site or a solvent matrix, a QM/MM approach would be indispensable.
In this methodology, the core of the system—the iron center and the directly coordinated cyclopentanecarbaldehyde ligand—would be treated with a high level of quantum mechanical theory, such as Density Functional Theory (DFT). This allows for an accurate description of the electronic structure, bonding, and reactivity of the metallic center. The surrounding environment (the "MM" region) would be modeled using classical molecular mechanics force fields. This hybrid approach provides a balance between computational accuracy and feasibility for large systems.
For an iron-cyclopentanecarbaldehyde system, QM/MM simulations could elucidate several key aspects:
Conformational Dynamics: How the cyclopentanecarbaldehyde ligand orients itself with respect to the iron center and how this is influenced by the surrounding environment.
Solvation Effects: The interaction of the complex with solvent molecules and its impact on the electronic properties and stability of the complex.
Reaction Mechanisms: If the complex is proposed to be an intermediate in a catalytic cycle, QM/MM can be used to map out reaction pathways and calculate activation barriers.
Illustrative Data for a Hypothetical QM/MM Simulation:
Below is a hypothetical data table illustrating the kind of information that could be obtained from a QM/MM simulation of an iron-cyclopentanecarbaldehyde complex in a water solvent box. The data is based on typical values observed for similar iron-carbonyl and iron-cyclopentadienyl systems.
| Parameter | QM Region (DFT) | MM Region (Force Field) | Interaction Energy (QM/MM) |
|---|---|---|---|
| Fe-C (aldehyde) bond length | ~2.0 Å | N/A | Calculated based on electrostatic and van der Waals interactions between QM and MM regions. |
| Fe-C (ring) bond length | ~2.1 Å | N/A | |
| Solvation Shell Radius | N/A | ~5 Å | N/A |
Prediction of Spectroscopic Signatures and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for identifying and characterizing new compounds. For a hypothetical iron-cyclopentanecarbaldehyde complex, DFT calculations could be employed to predict key spectroscopic features, such as its infrared (IR), UV-Vis, and Mössbauer spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of the complex can be calculated to predict its IR spectrum. A key feature would be the stretching frequency of the carbonyl group (C=O) in the aldehyde. Coordination to the iron center is expected to lower this frequency compared to the free ligand due to back-bonding from the metal to the ligand's π* orbitals.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the complex, which correspond to the absorption bands in its UV-Vis spectrum. These transitions would likely involve metal-to-ligand charge transfer (MLCT) and d-d transitions.
Mössbauer Spectroscopy: Mössbauer spectroscopy is particularly sensitive to the electronic environment of iron nuclei. nih.gov DFT calculations can predict the isomer shift (δ) and quadrupole splitting (ΔE_Q), which are characteristic parameters that provide information about the oxidation state and coordination geometry of the iron center. nih.gov
Predicted Spectroscopic Data for a Hypothetical Iron-Cyclopentanecarbaldehyde Complex:
The following table presents plausible predicted spectroscopic data, derived from computational studies on analogous iron-carbonyl and organometallic iron systems.
| Spectroscopic Technique | Predicted Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| IR Spectroscopy | ν(C=O) | 1650-1680 cm-1 | Lower than free aldehyde, indicating coordination to iron. |
| UV-Vis Spectroscopy | λmax (MLCT) | ~450 nm | Charge transfer from iron d-orbitals to ligand π* orbitals. |
| Mössbauer Spectroscopy | δ (Isomer Shift) | ~0.3-0.5 mm/s | Consistent with a low-spin Fe(II) center. |
| Mössbauer Spectroscopy | ΔEQ (Quadrupole Splitting) | ~1.5-2.0 mm/s | Indicates a distorted coordination geometry around the iron. |
Ligand Field Theory and Its Application to Iron-Cyclopentanecarbaldehyde Complexes
Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes by considering the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.orgbritannica.com It is an extension of crystal field theory and incorporates concepts from molecular orbital theory. wikipedia.org
In a hypothetical iron-cyclopentanecarbaldehyde complex, the cyclopentanecarbaldehyde ligand would create a specific ligand field around the iron center, causing the d-orbitals to split in energy. The nature and magnitude of this splitting would depend on the coordination geometry of the complex.
Assuming an octahedral-like coordination environment for a generic iron(II) (a d6 metal) complex, the five d-orbitals would split into two sets: a lower-energy t2g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). libretexts.org The cyclopentanecarbaldehyde ligand would likely act as a moderately strong field ligand. The aldehyde group can act as a σ-donor through its oxygen lone pair and a π-acceptor through its C=O π* orbital. The cyclopentadienyl (B1206354) ring is a well-known strong π-donor.
The relative energies of the d-orbitals can be qualitatively and quantitatively assessed using computational methods. rsc.org The energy difference between the t₂g and e_g sets is denoted as Δ_o (the octahedral splitting parameter). The magnitude of Δ_o determines whether the complex will be high-spin or low-spin. For a d⁶ iron(II) complex, a large Δ_o will result in a low-spin configuration (all six electrons paired in the t₂g orbitals), while a smaller Δ_o will lead to a high-spin configuration (four unpaired electrons). Given the nature of the cyclopentadienyl and carbonyl functionalities, a low-spin configuration is more probable.
Illustrative Ligand Field Parameters for a Hypothetical Iron-Cyclopentanecarbaldehyde Complex:
This table provides hypothetical ligand field parameters based on known values for similar organometallic iron complexes.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Octahedral Splitting (Δo) | ~15,000 - 20,000 cm-1 | Indicates a moderately strong ligand field, likely leading to a low-spin complex. |
| Racah Parameter (B) | ~600 - 700 cm-1 | Reflects the interelectronic repulsion in the d-orbitals. |
| Nephelauxetic Ratio (β) | ~0.6 - 0.7 | Indicates a significant degree of covalent character in the metal-ligand bond. |
Ligand Design Strategies and Tunability in Iron Cyclopentanecarbaldehyde Catalysis
Influence of Ligand Electronic and Steric Properties on Catalytic Activity
The electronic and steric characteristics of ligands attached to the iron center are fundamental parameters for tuning catalytic performance. These properties directly impact the electron density at the iron core and the spatial environment around it, which in turn affects substrate binding, activation, and product release.
Electronic Effects: The electronic nature of the ligand, specifically its ability to donate or withdraw electron density, modulates the reactivity of the iron center. For cyclopentadienone iron complexes, it has been demonstrated that electron-rich ligands enhance catalytic activity in reactions like transfer hydrogenation and dehydrogenation. nih.gov For instance, substituents on the cyclopentadienone ring that donate electrons increase the basicity of the complex, which can accelerate key steps in the catalytic cycle. nih.gov Similarly, in C-H functionalization reactions, electron-rich cyclopentadienyl (B1206354) (Cp) ligands, such as the pentamethylcyclopentadienyl (Cp*) ligand, lead to superior catalytic results. nih.gov
Steric Effects: The size and bulk of the ligands create a specific steric environment around the iron atom. This "steric hindrance" can be strategically employed to control selectivity. By physically blocking certain approach trajectories for the substrate, sterically demanding ligands can favor the formation of a specific regio- or stereoisomer. The hindered nature of the Cp* ligand, for example, contributes to its superior performance. nih.gov A systematic study correlating catalyst structure to performance has developed quantitative predictive models using steric descriptors like cone angles and Sterimol parameters for Cp ligands, highlighting the critical role of sterics in reaction outcomes. sonar.ch
| Ligand Feature | Effect on Iron Center | Impact on Catalysis | Example Reaction | Reference |
| Electron-Donating Groups | Increases electron density | Enhances catalytic activity | Transfer Hydrogenation | nih.gov |
| Electron-Rich Cp Ligand* | Increases electron density | Superior catalytic performance | C-H Functionalization | nih.gov |
| Bulky/Hindered Ligands | Creates steric congestion | Controls selectivity (regio-, stereo-) | C-H Functionalization | nih.govsonar.ch |
Chelate and Pincer Ligand Architectures
To enhance catalyst stability and exert precise control over the geometry of the metal's coordination sphere, chelate and pincer ligand architectures are widely employed. These ligands bind to the iron center through multiple donor atoms.
Chelate Ligands: Bidentate ligands, which bind to the iron at two points, are a common form of chelate ligand. This dual coordination creates a more rigid and stable complex compared to monodentate analogues, preventing ligand dissociation that can lead to catalyst deactivation. rsc.orgdntb.gov.ua
Pincer Ligands: Pincer ligands are a special class of tridentate ligands that bind to the metal in a meridional fashion, typically through a central donor atom and two flanking "arms." This rigid binding mode imparts exceptional thermal stability to the iron complex. rsc.orgnih.gov The well-defined and tunable steric and electronic environment created by pincer ligands allows for high levels of control over catalytic reactions, including hydrosilylation, hydrogenation, and dehydrogenation. rsc.orgnih.gov The robust nature of iron pincer complexes makes them highly attractive for developing efficient and durable catalysts. nih.govmdpi.com
Redox Non-Innocent Ligands and Their Role in Catalysis
A pivotal concept in modern iron catalysis is the use of redox non-innocent ligands. Unlike "innocent" ligands that simply act as spectators, redox-active ligands can actively participate in the catalytic cycle by storing and transferring electrons. semanticscholar.orgcaltech.edu This is particularly crucial for first-row transition metals like iron, which often favor one-electron redox changes.
The cyclopentadienone ligand itself is a prime example of a non-innocent ligand. nih.gov Its ability to be easily reduced and oxidized allows the ligand to act as an electron reservoir. During a catalytic reaction, the ligand can accept or donate an electron, facilitating multi-electron transformations at the iron center without requiring the metal to access unstable high or low oxidation states. nih.govrsc.org This peculiar electronic flexibility is credited for the versatile catalytic activity of many (cyclopentadienone)iron complexes. nih.gov This behavior allows the iron catalyst to mimic the reactivity of more expensive noble metals, which can more readily undergo two-electron processes. researchgate.netnih.gov
| Ligand Type | Description | Role in Catalysis | Significance for Iron Catalysis | References |
| Redox Non-Innocent | Can be reversibly oxidized or reduced. | Acts as an electron reservoir, mediating electron transfer. | Facilitates multi-electron reactions at an iron center that prefers single-electron steps. | semanticscholar.orgcaltech.edunih.gov |
| Cyclopentadienone | A classic example of a redox non-innocent ligand. | Undergoes a mono-electronic redox process to stabilize the iron center. | Enables a wide range of catalytic transformations, including reductions and C-C bond formations. | nih.govrsc.org |
Cooperative Ligand-Centered Reactivity
Cooperative catalysis, where both the metal and the ligand play active roles in substrate activation, represents a sophisticated strategy in catalyst design. This "metal-ligand cooperativity" can manifest in several ways, including the ligand participating in bond-making and bond-breaking events. nih.gov
In some systems, a ligand may possess a reactive site, such as an N-H or C-H bond, that can be involved in proton or hydride transfer. The ligand can act as a base to deprotonate a substrate or as a hydride shuttle, working in concert with the iron center. This bifunctional activation can lower the energy barrier for key steps in the catalytic cycle. While the principles are general, they are actively being explored in iron catalysis to develop novel reactivity. figshare.comnih.gov For instance, phosphine (B1218219) α-iminopyridine (PNN) ligands have been used to combine both chemical and redox metal-ligand cooperativity in the coordination sphere of iron complexes. nih.gov
Chiral Ligand Design for Enantioselective Transformations
The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis using chiral metal complexes is one of the most powerful methods to achieve this. The design of chiral ligands, especially chiral cyclopentadienyl (CpX) ligands, has been a major focus of research. nih.govresearchgate.net
By introducing chirality into the Cp ligand framework, chemists can create a chiral pocket around the iron center. This asymmetric environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. nih.gov The development of various families of chiral CpX ligands has enabled a broad range of highly enantioselective metal-catalyzed transformations, including the functionalization of C-H bonds. nih.govresearchgate.netresearchgate.net The creation of these "privileged" chiral ligands is crucial for expanding the toolkit of modern organic synthesis. nih.gov
Multi-dentate and Bifunctional Ligand Systems
Ligands can be designed to incorporate multiple donor groups (multidentate) or additional functional moieties that can participate in catalysis (bifunctional).
Multi-dentate Ligands: As discussed with chelate and pincer systems, increasing the denticity of a ligand generally enhances the stability of the resulting metal complex. Tetradentate and higher-denticity ligands wrap around the iron center, creating highly stable and coordinatively saturated or well-defined unsaturated complexes. rsc.orgnih.gov
Bifunctional Ligands: A bifunctional ligand contains two distinct functionalities that work together to promote a reaction. A well-documented example involves modified (cyclopentadienone)iron-tricarbonyl complexes where the ligand framework includes a basic amine group. nih.gov In reactions like reductive amination, the iron center activates the hydrogen source, while the pendant amine arm of the ligand can act as a proton shuttle or assist in substrate binding and activation. This intramolecular cooperation between two different functional parts of the catalyst can lead to significantly enhanced activity and selectivity. nih.gov
Design of Ligands for Enhanced Catalyst Stability and Turnover
For a catalyst to be practical, especially for industrial applications, it must be robust, stable, and capable of mediating a large number of reactions before decomposing. The total number of reactions a single catalyst molecule can perform is known as the turnover number (TON). Ligand design is critical to achieving high stability and TONs.
Strategies to enhance stability include:
Using strong, multidentate chelating ligands like pincers to prevent ligand dissociation, which is a common catalyst decomposition pathway. rsc.org
Introducing bulky steric groups that protect the metal center from unwanted side reactions, such as dimerization or reaction with solvent.
Designing water-soluble ligands for reactions in aqueous media, which can also facilitate catalyst recycling. A water-soluble cyclopentadienone iron complex has been shown to maintain high catalytic activity over multiple cycles. mdpi.com
Understanding degradation pathways to rationally design ligands that are resistant to them. For example, if a ligand is prone to oxidation, more robust analogues can be synthesized. tum.de
By implementing these strategies, chemists can develop highly stable iron catalysts that remain active for extended periods, making processes more efficient and economical. rsc.org
Supramolecular Chemistry and Coordination Polymers Incorporating Iron Cyclopentanecarbaldehyde Components
Self-Assembly of Iron-Aldehyde Complexes into Supramolecular Architectures
The spontaneous organization of individual molecules into ordered structures is a hallmark of supramolecular chemistry. nih.govnih.gov In the context of iron-cyclopentanecarbaldehyde systems, self-assembly is driven by the formation of coordination bonds between the iron ions and the aldehyde group of the cyclopentanecarbaldehyde (B151901) ligand. mdpi.comencyclopedia.pub This process can be influenced by various factors, including the stoichiometry of the reactants, the solvent system, temperature, and the presence of counter-ions or guest molecules. The resulting supramolecular architectures can range from discrete, finite assemblies to extended, polymeric structures. encyclopedia.pubnih.gov
Supramolecular assemblies based on iron-cyclopentanecarbaldehyde complexes can feature well-defined cavities and pores, making them suitable candidates for host-guest chemistry applications. mdpi.comwikipedia.orgnih.govresearchgate.net These cavities can encapsulate smaller guest molecules, leading to the formation of inclusion complexes. wikipedia.org The binding of a guest molecule within the host framework is governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govwikipedia.org The selective recognition and binding of specific guests can be tailored by modifying the size, shape, and chemical environment of the host's cavity.
Potential applications in this area include:
Molecular Sensing: The binding of a guest molecule can induce a measurable change in the physical properties of the host, such as its color or fluorescence, allowing for the detection of the guest.
Catalysis: The confined space within the host can act as a nano-reactor, influencing the rate and selectivity of chemical reactions involving the encapsulated guest.
Drug Delivery: The host can serve as a carrier for drug molecules, releasing them under specific conditions. nih.govfrontiersin.org
Research in this area often involves studying the thermodynamics and kinetics of guest binding, as well as characterizing the structure of the resulting host-guest complexes using techniques such as NMR spectroscopy and X-ray crystallography. frontiersin.org
For example, the reaction of an iron(II) salt with a difunctionalized cyclopentanecarbaldehyde derivative could lead to the formation of a molecular square or a more complex cage-like structure. The principles of coordination chemistry guide the predictable formation of these assemblies. nih.gov The lability of the metal-ligand bonds can also allow for dynamic self-assembly, where the system can reversibly reorganize in response to external stimuli. nih.gov
Design and Synthesis of Iron-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. mdpi.com When these materials are porous, they are often referred to as metal-organic frameworks (MOFs). encyclopedia.pubrsc.orgnih.govresearchgate.netnih.govresearchgate.net The use of iron and cyclopentanecarbaldehyde-based ligands offers a rich field for the design and synthesis of novel coordination polymers and MOFs with interesting properties and potential applications. rsc.orgnih.gov
The dimensionality of a coordination polymer is determined by how the metal-ligand units are connected in space. mdpi.com
One-Dimensional (1D) Structures: These can be simple chains or more complex helical structures. nih.govd-nb.infoutah.edumdpi.comillinois.edu They are formed when the cyclopentanecarbaldehyde ligand bridges two iron centers in a linear fashion. The properties of these 1D polymers can be tuned by modifying the organic ligand or the coordination environment of the iron.
Two-Dimensional (2D) Structures: These form when the building blocks connect to create layers or grids. mdpi.comnih.govresearchgate.netbohrium.comruben-group.de A cyclopentanecarbaldehyde ligand with multiple coordination sites could link several iron centers to form a 2D network. The space between these layers can often accommodate guest molecules.
Three-Dimensional (3D) Structures: These are formed when the 2D layers are linked together or when the metal-ligand connectivity extends in all three dimensions. mdpi.comrsc.orgnih.gov 3D coordination polymers, particularly MOFs, can exhibit high porosity and surface area, making them attractive for applications in gas storage and separation. rsc.org
The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel. researchgate.net
Table 1: Examples of Iron-Based Coordination Polymer Structures
| Dimensionality | Ligand Type | Iron Oxidation State | Potential Properties |
|---|---|---|---|
| 1D | Monodentate Cyclopentanecarbaldehyde | Fe(II) | Magnetic exchange between iron centers |
| 2D | Dicarboxylate-functionalized Cyclopentanecarbaldehyde | Fe(III) | Porosity, catalytic activity |
| 3D | Tetratopic Cyclopentanecarbaldehyde derivative | Fe(II)/Fe(III) | High surface area, gas sorption |
Bimetallic coordination polymers incorporate two different metal ions within the same framework. nih.gov In the context of iron-cyclopentanecarbaldehyde systems, a second metal could be introduced to modify the properties of the resulting material. For example, the inclusion of a lanthanide ion could impart luminescent properties, while the addition of another transition metal could enhance catalytic activity. rsc.org
The synthesis of bimetallic coordination polymers can be achieved through a one-pot reaction containing both metal ions or by post-synthetic modification of a pre-formed iron-based polymer. nih.gov The arrangement of the two metals within the structure can be ordered, with specific sites for each metal, or disordered.
Table 2: Potential Bimetallic Iron-Cyclopentanecarbaldehyde Coordination Polymers
| Metal 2 | Potential Functionality | Synthetic Approach |
|---|---|---|
| Zinc(II) | Enhanced structural stability | One-pot solvothermal |
| Copper(II) | Redox catalysis | Post-synthetic metal exchange |
| Europium(III) | Luminescence | One-pot solvothermal |
Structure-Property Relationships in Iron-Aldehyde Supramolecular Assemblies
The properties of supramolecular assemblies based on iron and cyclopentanecarbaldehyde are intrinsically linked to their structures. Understanding these relationships is key to designing materials with desired functionalities.
For instance, the magnetic properties of these materials are highly dependent on the distance and bridging angles between the iron centers, which are dictated by the coordinating ligand. In systems with close iron-iron contacts, magnetic exchange interactions can lead to interesting magnetic behaviors.
The porosity and guest-binding properties of MOFs are determined by the size and shape of the pores, which are a direct consequence of the length and geometry of the organic linker and the coordination environment of the metal. By systematically varying the ligand, it is possible to tune the pore dimensions and thus the selectivity for different guest molecules.
Furthermore, the electronic properties of these materials can be influenced by the nature of the iron-ligand bond. The interaction between the iron d-orbitals and the orbitals of the cyclopentanecarbaldehyde can affect the color, redox potential, and photochemical properties of the assembly. Theoretical calculations are often employed to complement experimental studies in understanding these complex structure-property relationships. researchgate.net
Lack of Sufficient Data on "Cyclopentanecarbaldehyde;iron" Coordination Polymers
Despite extensive searches of available scientific literature, there is a notable absence of specific research pertaining to the supramolecular chemistry and the formation of coordination polymers involving the explicit compound "this compound". The current body of scientific publications does not provide sufficient data to elaborate on the applications of such specific iron-coordination polymers in functional materials science as outlined in the requested article structure.
General research into iron coordination polymers is a robust field, with numerous studies detailing the synthesis, properties, and applications of materials constructed from various iron salts and a wide array of organic ligands. These applications span catalysis, gas storage, magnetism, and sensing. However, literature specifically detailing the use of cyclopentanecarbaldehyde as a ligand to form coordination polymers with iron, and the subsequent properties and applications of such materials, could not be located.
Similarly, while the chemistry of iron complexes with cyclopentadienyl (B1206354) and cyclopentadienone ligands is well-documented, these are structurally and electronically distinct from cyclopentanecarbaldehyde. Information on these related compounds cannot be accurately extrapolated to predict the behavior of a hypothetical "this compound" coordination polymer.
Without dedicated research on the synthesis, structure, and functional properties of coordination polymers based on cyclopentanecarbaldehyde and iron, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings. Therefore, the specific subsections regarding the applications of these particular materials cannot be addressed at this time.
Emerging Trends and Future Directions in Iron Cyclopentanecarbaldehyde Research
Development of Novel Iron-Catalyzed Transformations for Cyclopentanecarbaldehyde (B151901)
The versatility of iron catalysis is continually expanding the synthetic toolbox for aldehyde transformations. Research is moving beyond classical reductions and oxidations to explore more complex and selective bond-forming reactions. For a substrate like cyclopentanecarbaldehyde, these advancements open up new avenues for its conversion into valuable chemical entities.
Key areas of development include:
C-H Functionalization: Iron catalysts are being developed to facilitate the direct functionalization of C-H bonds, a strategy that offers significant advantages in terms of atom economy. rsc.org For cyclopentanecarbaldehyde, this could involve the activation of the aldehydic C-H bond or C-H bonds on the cyclopentyl ring for subsequent coupling reactions.
Reductive Amination: The synthesis of amines via the reductive amination of aldehydes is a fundamental transformation. Iron-catalyzed protocols using environmentally benign reducing agents like silanes or hydrogen gas are gaining prominence. mdpi.comresearchgate.net Cyclopentadienone iron complexes have shown promise in catalyzing the transfer hydrogenation of aldehydes, a method that could be applied to the synthesis of cyclopentylmethanamine (B1347104) and its derivatives. mdpi.comnih.gov
Hydrosilylation: The iron-catalyzed hydrosilylation of aldehydes provides a mild and efficient route to silyl (B83357) ethers, which are protected forms of alcohols. researchgate.netacs.org This transformation is highly chemoselective and can be performed under solvent-free conditions, enhancing its green credentials.
Coupling Reactions: Iron catalysts are effective in various cross-coupling reactions. While traditionally focused on aryl halides, new methods are emerging for the coupling of substrates containing C(sp³)-hybridized carbons, which is relevant for the cyclopentyl moiety. youtube.com
Table 1: Examples of Novel Iron-Catalyzed Aldehyde Transformations
| Transformation | Catalyst System (Example) | Key Features | Potential Application for Cyclopentanecarbaldehyde |
|---|---|---|---|
| Reductive Amination | Cyclopentadienone iron complexes / Formate | Mild conditions, use of a hydrogen transfer agent. mdpi.com | Synthesis of N-substituted cyclopentylmethanamines. |
| Hydrosilylation | BIAN-Fe(C7H8) complex / Diphenylsilane | Solvent-free, high yields, broad functional group tolerance. researchgate.net | Protection of the aldehyde as a silyl ether. |
| C-H Allylation | Iron-bisphosphine complexes / Allyl chlorides | Direct C-C bond formation via C-H activation. nih.gov | Functionalization of the cyclopentyl ring. |
| Dehydrogenative Coupling | Fe-phenanthroline/C / Oxidant | Formation of vinyl groups from methyl groups and amides. acs.org | Potential for coupling with other substrates. |
Integration of Iron Catalysis with Flow Chemistry and Continuous Processes
The integration of homogeneous catalysis with continuous flow technology offers significant advantages, including enhanced safety, improved heat and mass transfer, and simplified scale-up. For iron-catalyzed reactions, which can sometimes involve reactive intermediates or exothermic processes, flow chemistry provides a powerful platform for process intensification.
A notable example is the use of flow reactors for iron-catalyzed cross-coupling reactions, which can lead to higher yields and selectivities compared to batch processes. rsc.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions that are often difficult to achieve in conventional batch reactors. rsc.org For transformations involving cyclopentanecarbaldehyde, a flow-based approach could enable the safe handling of organometallic reagents and allow for the telescoping of multiple reaction steps, thereby streamlining the synthesis of complex target molecules. rsc.org
Mechanistic Understanding of Complex Iron-Mediated Biological Processes
Iron is an essential element in numerous biological processes, where its redox activity is central to the function of many enzymes. nih.gov Conversely, excess iron can catalyze the formation of reactive oxygen species, leading to oxidative stress and cellular damage. Aldehydes are also key players in biology, arising from processes like lipid peroxidation and alcohol metabolism. oup.comcreative-proteomics.com
Understanding the interplay between iron and aldehydes in biological systems is crucial. Research has shown that chronic iron overload can lead to increased concentrations of cytotoxic aldehyde-derived peroxidation products in tissues. oup.com The enzymatic metabolism of aldehydes is primarily handled by aldehyde dehydrogenases (ALDHs). creative-proteomics.com However, the non-enzymatic reactions between iron species and aldehydes, particularly under conditions of oxidative stress, are less understood. Future research will likely focus on elucidating the mechanisms by which iron-dependent processes generate or detoxify aldehydes and how these interactions contribute to the pathophysiology of various diseases.
Design of Next-Generation Ligands for Enhanced Catalytic Performance
The performance of a homogeneous iron catalyst is critically dependent on the ligand coordinated to the metal center. The ligand influences the electronic and steric environment of the iron, thereby controlling its reactivity, selectivity, and stability. acs.orgacs.org A significant trend in iron catalysis is the move away from simple iron salts towards well-defined iron complexes with rationally designed ligands.
Several classes of ligands have proven effective in iron catalysis:
Phosphines: While common in precious metal catalysis, their application in iron catalysis is also growing, with chiral phosphines being used for asymmetric transformations. acs.org
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with iron, leading to highly stable and active catalysts. acs.org
Pincer Ligands: These tridentate ligands offer high thermal stability and allow for fine-tuning of the catalyst's properties. acs.org
Redox-Active Ligands: These "non-innocent" ligands can participate directly in the catalytic cycle by accepting or donating electrons, opening up novel reaction pathways. acs.orgacs.org Examples include bis(imino)pyridine and cyclopentadienone ligands. nih.govacs.org
The rational design of ligands, guided by mechanistic insights and computational modeling, is key to developing next-generation iron catalysts with superior performance for specific transformations of substrates like cyclopentanecarbaldehyde. chemistryworld.com
Table 2: Key Ligand Classes in Modern Iron Catalysis
| Ligand Class | Key Characteristics | Example Application |
|---|---|---|
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes. acs.org | Allylic alkylation. acs.org |
| Pincer Ligands (e.g., PNP) | Tridentate, high thermal stability, tunable. acs.org | Hydrogenation and hydrosilylation reactions. acs.org |
| Cyclopentadienone | Redox-active, participates in H2 activation. nih.gov | Transfer hydrogenation of carbonyls. nih.govunimi.it |
| BIAN (Bis(aryl)iminoacenaphthene) | Redox-active α-diimine ligand. researchgate.net | Hydrosilylation of aldehydes and ketones. researchgate.net |
Exploration of Iron-Aldehyde Systems in Bio-inspired Catalysis
Nature provides a rich source of inspiration for the design of efficient and selective catalysts. Many metalloenzymes, such as cytochrome P450, utilize an iron-heme active site to perform challenging oxidation reactions with remarkable precision. acs.org Researchers are developing "biomimetic" or "bio-inspired" iron catalysts that mimic the structure and function of these natural systems.
A notable success in this area is the development of iron-based catalysts for the aerobic oxidation of methylarenes to aldehydes. nih.govresearchgate.net These systems often operate under mild conditions and can exhibit high selectivity, avoiding the over-oxidation to carboxylic acids that plagues many conventional methods. nih.govresearchgate.net This approach could be conceptually reversed or adapted for transformations of cyclopentanecarbaldehyde, for instance, in selective C-H oxidation on the cyclopentyl ring, inspired by the selectivity observed in enzymatic hydroxylations. researchgate.net
Advanced In-Situ Spectroscopic Techniques for Real-Time Monitoring of Catalytic Cycles
A deep understanding of the reaction mechanism is essential for the rational improvement of catalytic systems. A major challenge in iron catalysis is the identification of the active catalytic species and the characterization of transient intermediates, as iron can readily access multiple oxidation and spin states. rsc.orgacs.org
Advanced in-situ spectroscopic techniques are proving invaluable in meeting this challenge. By monitoring the reaction as it occurs, these methods provide a direct window into the catalytic cycle. mdpi.comfrontiersin.org
Mössbauer Spectroscopy: This technique is highly sensitive to the oxidation state and coordination environment of ⁵⁷Fe, making it ideal for characterizing iron intermediates. nih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study paramagnetic iron species (e.g., Fe(I), Fe(III)) that are often involved in catalytic cycles. nih.govresearchgate.net
Magnetic Circular Dichroism (MCD) Spectroscopy: MCD provides detailed electronic structure information for iron-containing species. nih.gov
Raman and Infrared (IR) Spectroscopy: These vibrational techniques can identify key functional groups and track the binding of substrates and ligands to the iron center during catalysis. frontiersin.orgresearchgate.net
X-ray Absorption Spectroscopy (XAS): XAS can provide information on the oxidation state and local coordination geometry of iron in both crystalline and amorphous samples, even under reaction conditions. frontiersin.org
The application of these techniques to iron-catalyzed transformations of aldehydes will be crucial for elucidating mechanisms and guiding the design of more efficient catalysts. rsc.org
Synergistic Approaches Combining Computational and Experimental Research
The combination of experimental studies with computational modeling represents a powerful strategy for advancing the field of iron catalysis. rsc.org Density Functional Theory (DFT) calculations have become an indispensable tool for predicting reaction pathways, calculating the energies of intermediates and transition states, and understanding the electronic factors that govern reactivity and selectivity. rsc.orgnih.gov
This synergistic approach allows researchers to:
Elucidate Reaction Mechanisms: Computational studies can map out plausible catalytic cycles, which can then be validated through targeted experiments, such as kinetic analyses and spectroscopic identification of predicted intermediates. nih.gov
Rationalize Selectivity: DFT can explain why a particular regio- or stereoisomer is formed preferentially, providing insights that are difficult to obtain from experiments alone.
Design New Catalysts: By computationally screening potential ligand structures, researchers can identify promising candidates for synthesis and experimental testing, accelerating the discovery of new and improved catalysts. nih.gov
For the study of iron-catalyzed reactions of cyclopentanecarbaldehyde, the tight integration of computational and experimental efforts will be essential for tackling complex mechanistic questions and rationally designing catalysts with tailored properties. nih.gov
Q & A
Basic Research Questions
Q. How can cyclopentanecarbaldehyde be synthesized and characterized in iron-mediated reactions?
- Methodological Answer : Cyclopentanecarbaldehyde can be synthesized via iron-catalyzed cyclization of alkenals or through oxidation of cyclopentanol derivatives. Characterization involves nuclear magnetic resonance (NMR) to confirm aldehyde proton resonance (δ 9.5–10.5 ppm) and infrared (IR) spectroscopy for the C=O stretch (~1720 cm⁻¹). Iron coordination can be verified via X-ray crystallography or Mössbauer spectroscopy to analyze Fe oxidation states .
Q. What are the common reaction pathways of cyclopentanecarbaldehyde in the presence of iron complexes?
- Methodological Answer : Iron facilitates redox reactions, such as the oxidation of cyclopentanecarbaldehyde to cyclopentanecarboxylic acid (via Tollens’ reagent) or its reduction to cyclopentane methanol. Kinetic studies using UV-Vis spectroscopy or cyclic voltammetry can track electron-transfer mechanisms. Iron’s role as a Lewis acid in aldol condensations can be probed via reaction monitoring with GC-MS .
Advanced Research Questions
Q. How can mechanistic insights into iron’s role in cyclopentanecarbaldehyde reactions be obtained?
- Methodological Answer : Advanced mechanistic studies require a combination of in situ spectroscopic techniques (e.g., stopped-flow IR) and computational modeling (DFT). For example, tracking Fe-ligand interactions during aldehyde activation reveals intermediates like Fe-oxo or Fe-hydride species. Isotopic labeling (e.g., ¹⁸O in aldehyde groups) can clarify oxygen transfer pathways .
Q. What analytical methods are optimal for detecting trace cyclopentanecarbaldehyde;iron adducts in complex mixtures?
- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) isolates adducts from matrices. For low-concentration detection, derivatization with hydrazine probes enhances sensitivity in GC-MS. Synchrotron-based XAS (X-ray absorption spectroscopy) can identify Fe coordination environments in heterogeneous systems .
Q. How can contradictory data on cyclopentanecarbaldehyde formation pathways in oxidative environments be resolved?
- Methodological Answer : Discrepancies between experimental observations (e.g., cyclopentanecarbaldehyde detection in cyclohexane oxidation ) and kinetic models require multi-method validation. Cross-validate GC-MS results with ²H/¹³C isotopic tracing to confirm pathways. Reassess model assumptions, such as radical chain initiation steps, using laser-induced fluorescence (LIF) to quantify transient intermediates .
Q. What computational approaches are effective for modeling this compound interactions?
- Methodological Answer : Density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) models Fe-aldehyde binding energies and transition states. Molecular dynamics (MD) simulations with explicit solvent models predict solvation effects on reaction kinetics. Benchmark calculations against experimental crystallographic data ensure accuracy .
Q. How can the stability of this compound complexes under varying pH and temperature be systematically evaluated?
- Methodological Answer : Use thermogravimetric analysis (TGA) to assess thermal stability and variable-temperature NMR to monitor structural changes. pH-dependent stability is quantified via potentiometric titrations, with speciation diagrams generated using software like HYSS. Compare degradation products (e.g., iron oxides) via XRD or Raman spectroscopy .
Guidelines for Research Design
- Data Validation : Always cross-correlate spectroscopic findings (e.g., NMR, IR) with independent methods like mass spectrometry to avoid artifacts .
- Contradiction Management : When experimental results conflict with theoretical models, re-examine assumptions (e.g., rate constants, side reactions) and employ sensitivity analysis .
- Ethical Reporting : Disclose limitations in detection limits (e.g., GC-MS sensitivity) and computational approximations (e.g., DFT functional choices) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
